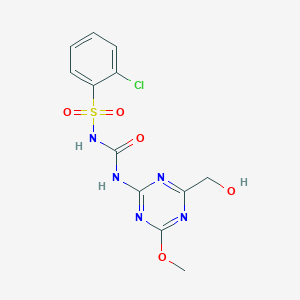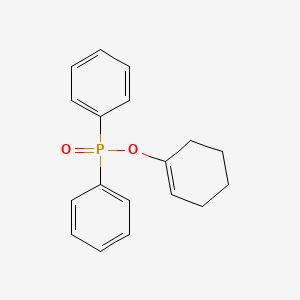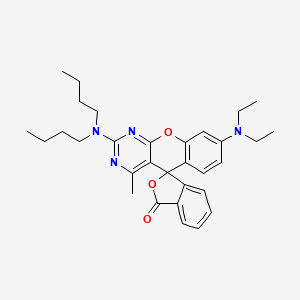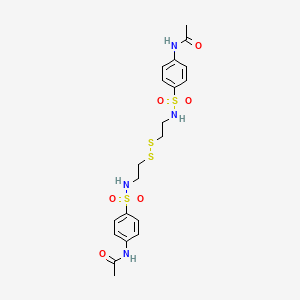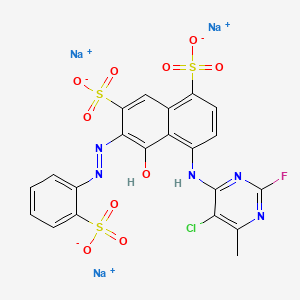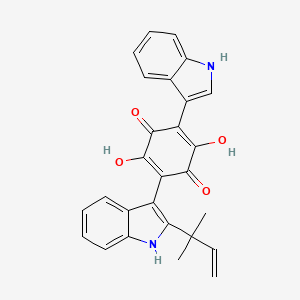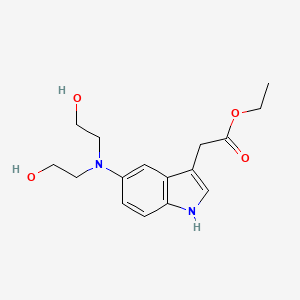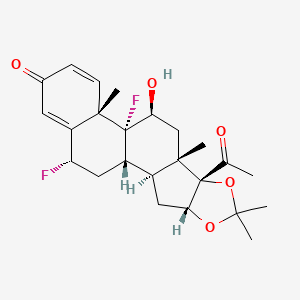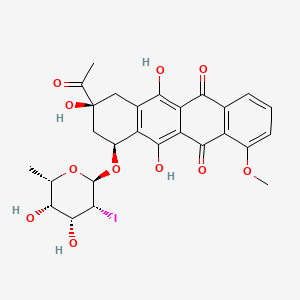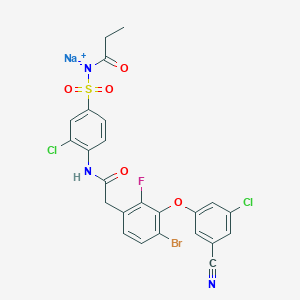![molecular formula C20H17ClN2O3 B12792875 10-chloro-19-ethyl-18-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-14-one CAS No. 57182-93-1](/img/structure/B12792875.png)
10-chloro-19-ethyl-18-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-14-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 10-chloro-19-ethyl-18-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-14-one is a complex organic molecule known for its significant biological activity. It is also referred to as camptothecin . This compound is a naturally occurring alkaloid derived from the Chinese tree Camptotheca acuminata . It has garnered attention due to its potent anticancer properties, primarily through its inhibition of the enzyme DNA topoisomerase I .
Preparation Methods
Synthetic Routes and Reaction Conditions: Camptothecin can be synthesized through various methods. One common approach involves the extraction from the bark and stems of Camptotheca acuminata . The extraction process typically involves the following steps:
Extraction: The plant material is ground and soaked in a solvent such as ethanol or methanol.
Filtration: The mixture is filtered to remove solid residues.
Concentration: The filtrate is concentrated under reduced pressure to obtain a crude extract.
Purification: The crude extract is purified using chromatographic techniques to isolate camptothecin.
Industrial Production Methods: Industrial production of camptothecin involves large-scale extraction from plant sources, followed by purification. Advances in biotechnology have also enabled the production of camptothecin through microbial fermentation and plant cell cultures .
Chemical Reactions Analysis
Types of Reactions: Camptothecin undergoes various chemical reactions, including:
Oxidation: Camptothecin can be oxidized to form derivatives with altered biological activity.
Reduction: Reduction reactions can modify the lactone ring, affecting the compound’s stability and activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions include various camptothecin analogs, such as 10-hydroxycamptothecin and 7-ethyl-10-hydroxycamptothecin .
Scientific Research Applications
Camptothecin has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the structure-activity relationship of topoisomerase inhibitors.
Biology: Camptothecin is employed in cell biology research to study DNA replication and repair mechanisms.
Medicine: Its potent anticancer properties make it a valuable compound in cancer research and drug development.
Mechanism of Action
Camptothecin exerts its effects by inhibiting the enzyme DNA topoisomerase I . This enzyme is crucial for relieving torsional strain during DNA replication and transcription. Camptothecin stabilizes the complex formed between DNA and topoisomerase I, preventing the re-ligation of DNA strands. This leads to the accumulation of DNA breaks, ultimately causing cell death through apoptosis . The molecular targets and pathways involved include the formation of a ternary complex with DNA and topoisomerase I, leading to the inhibition of DNA replication .
Comparison with Similar Compounds
Camptothecin is unique due to its specific inhibition of DNA topoisomerase I. Similar compounds include:
Topotecan: A water-soluble derivative of camptothecin used in cancer therapy.
Irinotecan: Another derivative used for the treatment of colorectal cancer.
10-Hydroxycamptothecin: A more potent analog with enhanced anticancer activity.
These compounds share a similar mechanism of action but differ in their pharmacokinetic properties and clinical applications .
Properties
CAS No. |
57182-93-1 |
|---|---|
Molecular Formula |
C20H17ClN2O3 |
Molecular Weight |
368.8 g/mol |
IUPAC Name |
10-chloro-19-ethyl-18-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-14-one |
InChI |
InChI=1S/C20H17ClN2O3/c1-2-10-12-7-16-18-13(17(21)11-5-3-4-6-15(11)22-18)8-23(16)19(24)14(12)9-26-20(10)25/h3-7,10,20,25H,2,8-9H2,1H3 |
InChI Key |
NVUCXWARTRYWFI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(OCC2=C1C=C3C4=NC5=CC=CC=C5C(=C4CN3C2=O)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


